molecular formula C15H17F2NO2 B2566146 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2320219-87-0

2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No. B2566146
CAS RN: 2320219-87-0
M. Wt: 281.303
InChI Key: OVUAOIZRPGLFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as DFN, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFN belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It also activates the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Additionally, 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and pain in preclinical studies. 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to interact with a wide range of biological targets. However, 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide also has some limitations, including its low solubility in water and its relatively low yield during synthesis.

Future Directions

There are several future directions for the research on 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide and its interactions with different biological targets. Finally, the development of more efficient synthetic methods for 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide could lead to its wider use in drug discovery and development.

Synthesis Methods

2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoroaniline with 1,4-dioxane-2,5-dione, followed by a spirocyclization reaction with 1-aminocycloheptan-1-ol. The final product is obtained after purification using column chromatography. The yield of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is around 25%, and the purity can be confirmed using NMR and HPLC techniques.

Scientific Research Applications

2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in preclinical studies. 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The spirocyclic structure of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide makes it a promising candidate for drug design, as it can interact with a wide range of biological targets.

properties

IUPAC Name

2,6-difluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO2/c16-10-2-1-3-11(17)13(10)14(19)18-12-4-5-15(12)6-8-20-9-7-15/h1-3,12H,4-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUAOIZRPGLFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=C(C=CC=C3F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.